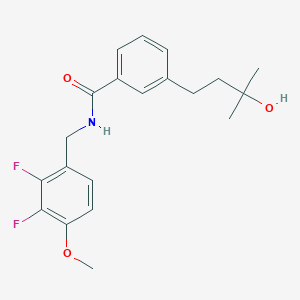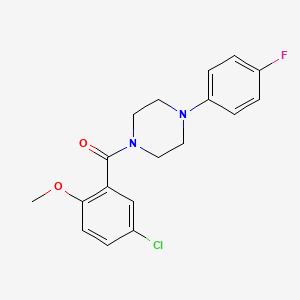
1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds structurally related to "1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine," typically involves condensation reactions between carbamimide and aromatic acids in the presence of coupling agents. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods and single crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively analyzed through crystallography. For instance, 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have been shown to form hydrogen-bonded assemblies of varying dimensions, indicating the influence of halogen substituents on molecular conformation and assembly (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine compounds undergo various biotransformations, including O-demethylation, N-dealkylation, and hydroxylation, demonstrating the metabolic pathways these molecules may follow in biological systems (Kawashima, Satomi, & Awata, 1991).
科学的研究の応用
Neuropharmacological Studies
1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine has been explored in neuropharmacological contexts, particularly in studies related to serotonin (5-HT) receptors, which are significant in understanding psychiatric and neurodegenerative disorders. For instance, research on antipsychotic drugs' impact on the 5-HT1A serotoninergic system utilized analogs of the chemical structure of interest to understand medication effects and the pathophysiology of schizophrenia. These studies provide insights into how such compounds could modulate serotonin receptors, offering potential pathways for therapeutic applications in psychiatric conditions (Lerond et al., 2013).
Imaging and Diagnostic Applications
Compounds with similar chemical frameworks, including 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine, have been utilized in the development of imaging agents for positron emission tomography (PET) scans. For example, studies have investigated the application of these compounds in delineating 5-HT1A receptors in the human brain, aiding in the diagnosis and understanding of various neurological conditions. These applications highlight the compound's role in non-invasive imaging techniques, contributing to the presurgical assessment of epilepsy and potentially other neurological disorders (Didelot et al., 2010).
Oncological Research
Emerging research has explored the use of structurally related compounds in oncology, particularly in imaging studies to assess cancer metabolism. For instance, a novel radiopharmaceutical developed for measuring pyruvate kinase M2 levels in glioma via PET imaging represents a step forward in utilizing these compounds for cancer diagnosis and treatment planning. This approach underscores the potential of such chemical structures in identifying biomarkers of cancer metabolism, thereby facilitating targeted therapy strategies (Patel et al., 2019).
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-17-7-2-13(19)12-16(17)18(23)22-10-8-21(9-11-22)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVPZZCUGTVLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
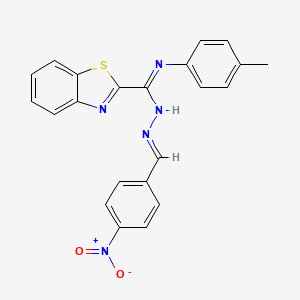
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
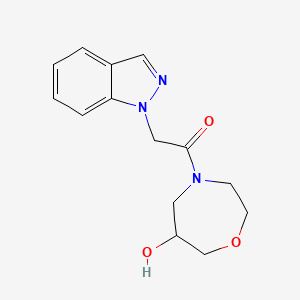
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)
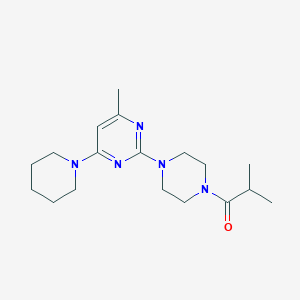
![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)
